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molecular formula C7H9NO4 B058355 Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate CAS No. 123770-62-7

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Cat. No. B058355
M. Wt: 171.15 g/mol
InChI Key: ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889702B2

Procedure details

0.341 g (2.64 mmol) of N,N-diisopropylethylamine and 0.265 g (1.32 mmol) of 4-nitrophenyl chloroformate are added to a solution of 0.226 g (1.32 mmol) of ethyl 5-hydroxymethylisoxazole-3-carboxylate in 10 mL of dichloroethane. Stirring is continued at room temperature for hours and 0.280 g (1.32 mmol) of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, obtained in step 11.6., dissolved in 4 mL of dichloroethane, is then added. Stirring is continued at room temperature for 4 hours. Water is added to the reaction medium, the aqueous phase is separated out and extracted several times with dichloromethane, and the combined organic phases are washed with aqueous sodium hydroxide solution (1N) and then with saturated aqueous ammonium chloride solution. The resulting phase is dried over sodium sulfate and the filtrate is concentrated under reduced pressure. After evaporating off the solvent, the residue obtained is purified by chromatography on silica gel, eluting with a 98/2 mixture of dichloromethane and methanol.
Quantity
0.341 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
0.226 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4](CC)C(C)C)(C)C.Cl[C:11]([O:13][C:14]1[CH:19]=CC([N+]([O-])=O)=C[CH:15]=1)=[O:12].O[CH2:24][C:25]1O[N:28]=[C:27]([C:30](OCC)=O)[CH:26]=1.Cl[CH:36](Cl)C>>[NH2:28][CH:27]1[CH2:26][C:25]2([CH2:24][N:4]([C:11]([O:13][C:14]([CH3:15])([CH3:19])[CH3:36])=[O:12])[CH2:1]2)[CH2:30]1

Inputs

Step One
Name
Quantity
0.341 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.265 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.226 g
Type
reactant
Smiles
OCC1=CC(=NO1)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is continued at room temperature for hours

Outcomes

Product
Name
Type
product
Smiles
NC1CC2(CN(C2)C(=O)OC(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.32 mmol
AMOUNT: MASS 0.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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